

(E)-Ethyl 4,4-dimethoxybut-2-enoate IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-Ethyl 4,4-dimethoxybut-2-enoate

Cat. No.: B046319

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An In-depth Technical Guide to (E)-Ethyl 4,4-dimethoxybut-2-enoate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of **(E)-Ethyl 4,4-dimethoxybut-2-enoate**, covering its chemical identity, physical properties, and a theoretical synthesis protocol.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name **(E)-Ethyl 4,4-dimethoxybut-2-enoate** is a member of the enoate ester class of organic molecules. It is characterized by an ethyl ester functional group and a carbon-carbon double bond in the E configuration.

Table 1: Chemical Identifiers and Synonyms

Identifier Type	Value
IUPAC Name	(E)-Ethyl 4,4-dimethoxybut-2-enoate
Synonyms	Ethyl (E)-4,4-dimethoxy-2-butenoate[1], (E)-4,4-Dimethoxybut-2-enoic acid ethyl ester
CAS Number	114736-25-3[1]
Molecular Formula	C8H14O4[2]
Molecular Weight	174.19 g/mol

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its application in research and development. The following table summarizes the key physicochemical data for **(E)-Ethyl 4,4-dimethoxybut-2-enoate**.

Table 2: Physicochemical Data of **(E)-Ethyl 4,4-dimethoxybut-2-enoate**

Property	Value	Source
Appearance	Clear Colourless Oil	Pharmaffiliates
Boiling Point	221.9±40.0 °C (Predicted)	ChemicalBook
Density	1.019±0.06 g/cm³ (Predicted)	ChemicalBook
Storage	2-8°C Refrigerator	Pharmaffiliates

Synthesis Protocol: A Theoretical Approach via Wittig Reaction

While a specific documented experimental protocol for the synthesis of **(E)-Ethyl 4,4-dimethoxybut-2-enoate** is not readily available in the surveyed literature, a plausible and widely applicable method is the Wittig reaction. This powerful olefination reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.

The retrosynthetic analysis for **(E)-Ethyl 4,4-dimethoxybut-2-enoate** suggests that it can be synthesized from dimethoxyacetaldehyde and a stabilized phosphorus ylide derived from ethyl bromoacetate. Stabilized ylides are known to predominantly yield the (E)-alkene isomer, which is the desired stereochemistry for the target molecule.

Theoretical Experimental Protocol

Step 1: Preparation of the Phosphonium Ylide

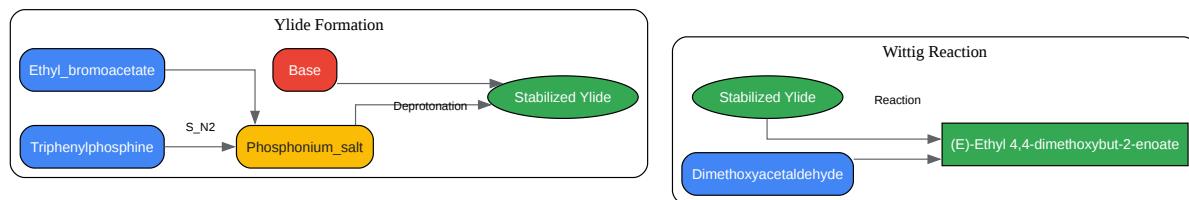
- To a solution of triphenylphosphine in a suitable anhydrous solvent (e.g., toluene or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of ethyl bromoacetate.
- Stir the mixture at room temperature or with gentle heating to facilitate the SN₂ reaction, leading to the formation of the corresponding phosphonium salt, (ethoxycarbonylmethyl)triphenylphosphonium bromide.
- Isolate the phosphonium salt by filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
- Dry the phosphonium salt under vacuum.
- To generate the ylide, suspend the phosphonium salt in an anhydrous solvent (e.g., THF) and treat it with a strong base, such as sodium hydride or n-butyllithium, at a low temperature (e.g., 0 °C or -78 °C). The deprotonation of the α-carbon results in the formation of the desired stabilized ylide, ethyl (triphenylphosphoranylidene)acetate.

Step 2: Wittig Reaction with Dimethoxyacetaldehyde

- In a separate reaction vessel under an inert atmosphere, dissolve dimethoxyacetaldehyde in an anhydrous solvent (e.g., THF).
- Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
- Slowly add the freshly prepared phosphonium ylide solution to the aldehyde solution with continuous stirring.

- Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **(E)-Ethyl 4,4-dimethoxybut-2-enoate**.

Logical Workflow of the Proposed Synthesis



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Caption: Proposed synthetic workflow for **(E)-Ethyl 4,4-dimethoxybut-2-enoate** via Wittig reaction.

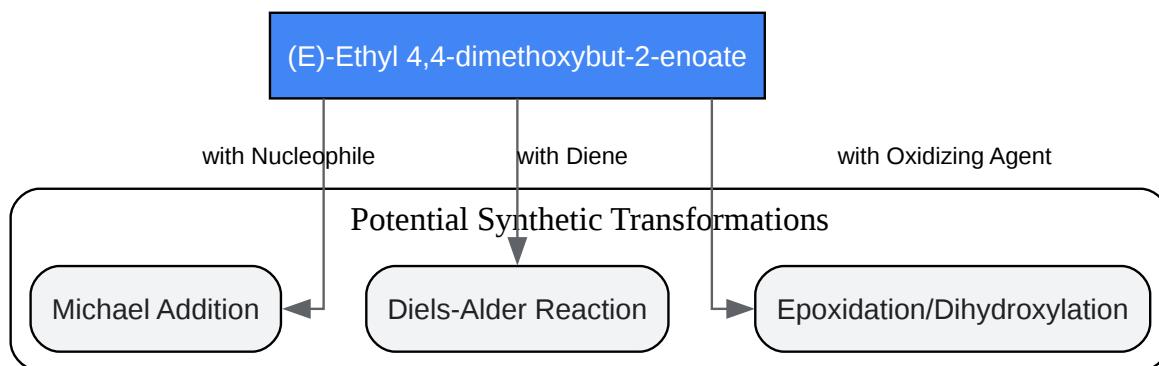
Potential Applications and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct involvement of **(E)-Ethyl 4,4-dimethoxybut-2-enoate** in signaling pathways or its explicit use in experimental workflows within drug development. However, its structural motifs suggest

potential as a versatile building block in organic synthesis. The α,β -unsaturated ester functionality can participate in various chemical transformations, including:

- Michael Addition: The electrophilic β -carbon is susceptible to attack by nucleophiles, allowing for the introduction of a wide range of substituents.
- Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of six-membered rings, a common scaffold in many biologically active molecules.
- Epoxidation and Dihydroxylation: The alkene can be functionalized to introduce epoxide or diol moieties, further increasing molecular complexity.

Given these possibilities, **(E)-Ethyl 4,4-dimethoxybut-2-enoate** could serve as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Further research is required to explore its utility in medicinal chemistry and its potential interactions with biological systems.



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- To cite this document: BenchChem. [(E)-Ethyl 4,4-dimethoxybut-2-enoate IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046319#e-ethyl-4-4-dimethoxybut-2-enoate-iupac-name-and-synonyms>

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